6-Bromo-3-methoxy-2-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

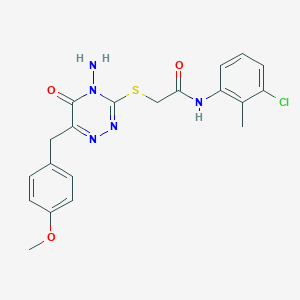

6-Bromo-3-methoxy-2-nitrobenzoic acid is a chemical compound with the CAS Number: 127971-97-5 . It has a molecular weight of 276.04 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrNO5/c1-15-5-3-2-4 (9)6 (8 (11)12)7 (5)10 (13)14/h2-3H,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Synthesis and Structural Analysis

6-Bromo-3-methoxy-2-nitrobenzoic acid plays a critical role in synthesizing various chemical compounds. For instance, it has been utilized in the synthesis of radical-radical coupling products. Specifically, Manthey, Pyne, and Truscott (1990) demonstrated its use in the autoxidation of 3-hydroxyanthranilic acid in the presence of tyrosine, leading to the formation of dibenzo[b,d]pyran-6-one products, confirming its utility in complex organic synthesis (Manthey, Pyne, & Truscott, 1990).

Bromination and Nitration Reactions

The compound has been instrumental in research focusing on bromination and nitration reactions. Grinev et al. (1971) explored its reactivity, demonstrating that bromination and nitration of certain derivatives lead to the formation of new compounds with distinct structures, as verified by spectroscopic analysis (Grinev, Arkhangel'skaya, Uretskaya, & Vlasova, 1971).

Organic and Heterocyclic Chemistry

In the realm of organic and heterocyclic chemistry, the acid has been a key component. For example, Shaburov, Vasil’eva, and El'tsov (1974) reported its use in the study of benzothiazole-2-diazonium tetrafluoroborate derivatives, highlighting its role in understanding the behavior of heterocyclic diazo compounds (Shaburov, Vasil’eva, & El'tsov, 1974).

Antimony Complex Formation

Notably, this compound has been used in synthesizing complex antimony compounds. Sharutin et al. (2011) synthesized tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate), revealing intricate molecular structures and interactions, thereby contributing to the understanding of metal-organic frameworks (Sharutin, Senchurin, Sharutina, Chagarova, & Zelevets, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 6-Bromo-3-methoxy-2-nitrobenzoic acid It is known that nitro compounds, such as this compound, are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Mode of Action

The specific mode of action of This compound Nitro compounds generally have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by This compound It is known that nitro compounds can participate in various biochemical reactions due to their polar nature .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The polar nature of nitro compounds can influence their pharmacokinetic properties .

Result of Action

The specific molecular and cellular effects of This compound The polar nature of nitro compounds can influence their interactions with biological molecules, potentially leading to various cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The polar nature of nitro compounds can influence their stability and reactivity in different environments .

properties

IUPAC Name |

6-bromo-3-methoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQNQIOGEJXLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2727258.png)

![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B2727259.png)

![(Z)-3-isobutyl-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2727271.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-sulfamoylbenzamide](/img/structure/B2727275.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2727277.png)

![2-[(4-Methylpiperazin-1-yl)methyl]phenol](/img/structure/B2727279.png)